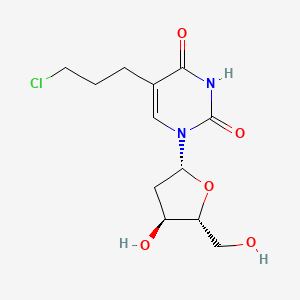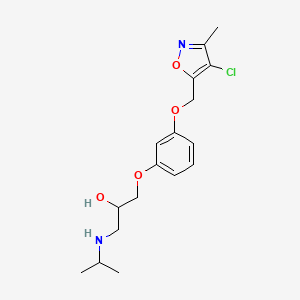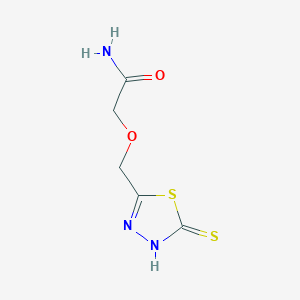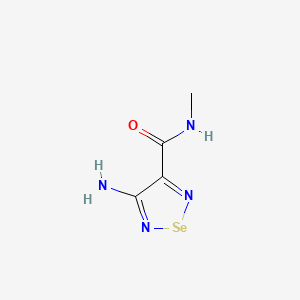
5-(3-Chloropropyl)-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloropropyl)-2’-deoxyuridine: is a synthetic nucleoside analog that has garnered interest in various fields of scientific research. This compound is structurally related to thymidine, a naturally occurring nucleoside, but features a chloropropyl group at the 5-position of the uracil ring. This modification imparts unique chemical and biological properties to the molecule, making it a valuable tool in medicinal chemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloropropyl)-2’-deoxyuridine typically involves the alkylation of 2’-deoxyuridine with 3-chloropropyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods: Industrial production of 5-(3-Chloropropyl)-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Chloropropyl)-2’-deoxyuridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2’-deoxyuridine and 3-chloropropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, thiols, and amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include substituted uridines with various functional groups replacing the chloropropyl group.
Oxidation and Reduction: Products include oxidized or reduced forms of the uracil ring.
Hydrolysis: Products include 2’-deoxyuridine and 3-chloropropanol.
Aplicaciones Científicas De Investigación
Chemistry: 5-(3-Chloropropyl)-2’-deoxyuridine is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications.
Biology: In molecular biology, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA can help elucidate the effects of modified nucleosides on DNA polymerase activity and fidelity.
Medicine: The compound has potential applications in antiviral and anticancer research. Its structural similarity to thymidine allows it to be incorporated into viral DNA, potentially inhibiting viral replication. Additionally, it can be used to develop prodrugs that release active metabolites upon enzymatic cleavage.
Industry: In the pharmaceutical industry, 5-(3-Chloropropyl)-2’-deoxyuridine is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it a valuable component in the design of nucleoside-based drugs.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloropropyl)-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. Once incorporated, the chloropropyl group can interfere with DNA replication and repair processes. This can lead to the formation of DNA adducts, strand breaks, and ultimately, cell death. The compound’s molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparación Con Compuestos Similares
5-Bromo-2’-deoxyuridine: Another thymidine analog used in molecular biology and cancer research.
5-Fluoro-2’-deoxyuridine: A nucleoside analog with potent anticancer activity.
5-Iodo-2’-deoxyuridine: Used in antiviral research and as a radiosensitizer in cancer therapy.
Uniqueness: 5-(3-Chloropropyl)-2’-deoxyuridine is unique due to the presence of the chloropropyl group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with nucleophiles and enzymes, making it a versatile tool in various research applications .
Propiedades
Número CAS |
97975-05-8 |
|---|---|
Fórmula molecular |
C12H17ClN2O5 |
Peso molecular |
304.72 g/mol |
Nombre IUPAC |
5-(3-chloropropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17ClN2O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |
Clave InChI |
NRZOXEUJFYCPSL-IVZWLZJFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCCl)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCCl)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12918358.png)
![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)
![5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12918378.png)









![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)
